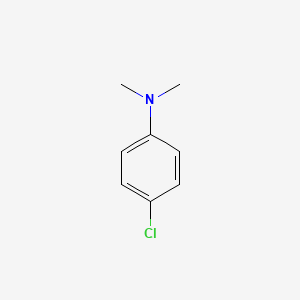

4-Chloro-N,N-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Multiple -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONGEXNDPXANJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220099 | |

| Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-69-1 | |

| Record name | 4-Chloro-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ2NX35FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-N,N-dimethylaniline CAS number and properties

CAS Number: 698-69-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-N,N-dimethylaniline, a substituted aniline derivative. The document details its chemical and physical properties, spectral data, synthesis and purification protocols, safety information, and potential applications, particularly as a building block in organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the following properties.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 698-69-1 | [2] |

| Molecular Formula | C₈H₁₀ClN | [2][3] |

| Molecular Weight | 155.62 g/mol | [2][3] |

| Appearance | Solid, low-melting solid, or semi-solid | [4] |

| Melting Point | 35.5 °C | |

| Boiling Point | 256.04 °C (estimate) | |

| Density | 1.0480 g/cm³ | |

| Solubility | Very slightly soluble in water (0.44 g/L at 25 °C) | [1] |

| pKa | 4.34 ± 0.12 (Predicted) | [1] |

| Flash Point | 114-115 °C at 12 mmHg | [4] |

| InChI Key | IONGEXNDPXANJD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)Cl | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectral data available, specific shifts depend on solvent. |

| ¹³C NMR | Spectral data available.[2] |

| Mass Spectrometry (GC-MS) | Key m/z peaks: 155 (M+), 154, 140.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR data available. |

Synthesis and Purification

While this compound is commercially available, it can also be synthesized in the laboratory. A common route is the N,N-dimethylation of 4-chloroaniline.

Experimental Protocol: Synthesis (Adapted)

The following protocol is adapted from a procedure for the synthesis of the analogous compound, 4-bromo-N,N-dimethylaniline, and is expected to yield the desired product with minor modifications.[5] This reaction is a reductive amination using formaldehyde as the carbon source for the methyl groups and sodium cyanoborohydride as the reducing agent.

Materials:

-

4-chloroaniline

-

Paraformaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Tetrahydrofuran (THF), anhydrous

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 equiv) and sodium cyanoborohydride (5.0 equiv).

-

Add anhydrous tetrahydrofuran to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).

-

Add paraformaldehyde (5.0 equiv) to the stirred solution in one portion.

-

Slowly add glacial acetic acid (5.0 equiv) dropwise to the reaction mixture.

-

Heat the mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification by Vacuum Sublimation

For high-purity this compound, vacuum sublimation is an effective purification method, as referenced for similar aromatic amines.[1] This technique is suitable for solids that can transition directly from the solid to the gas phase under reduced pressure and then deposit back into a solid on a cold surface.

Apparatus:

-

Sublimation apparatus (containing a cold finger)

-

High-vacuum pump

-

Heating mantle or oil bath

-

Thermometer or thermocouple

-

Circulating chiller or cold water source for the cold finger

Procedure:

-

Place the crude this compound into the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.

-

Connect the apparatus to a high-vacuum line and begin to evacuate the system. It is crucial to achieve a good vacuum before heating to prevent oxidation and to lower the required sublimation temperature.

-

Once a stable high vacuum is achieved, begin circulating the coolant (e.g., cold water or a coolant from a chiller) through the cold finger.

-

Slowly and gently heat the bottom of the apparatus using a heating mantle or oil bath.

-

Monitor the apparatus closely. The product will begin to sublime and deposit as crystals on the cold finger.

-

Adjust the temperature to achieve a steady rate of sublimation without melting the compound. The optimal temperature will depend on the vacuum level.

-

Once the sublimation is complete (no more material appears to be transferring to the cold finger), turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

-

Once cooled, carefully and slowly vent the apparatus to atmospheric pressure.

-

Disassemble the apparatus and carefully scrape the purified crystals of this compound from the cold finger.

Caption: Workflow for purification by vacuum sublimation.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for amine analysis (e.g., SLB-5ms or similar).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

-

For qualitative analysis, a concentration of 10-100 µg/mL is typically sufficient.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 400.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

For ¹H NMR , dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

For ¹³C NMR , a more concentrated solution is preferable; dissolve 50-100 mg of the compound in the deuterated solvent.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is needed.

Data Acquisition:

-

Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place. Keep the container tightly closed and under an inert atmosphere.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The dimethylamino group is a moderate activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, while the chloro substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Its structural motif is found in various classes of compounds, including:

-

Dyes and Pigments: The N,N-dimethylaniline core is a common feature in many chromophores.

-

Pharmaceuticals: As a building block for more complex molecules with potential biological activity.

-

Materials Science: Used in the synthesis of polymers and other organic materials.

The combination of the chloro and dimethylamino groups allows for sequential functionalization, making it a valuable starting material for the synthesis of complex molecular architectures in drug discovery and materials science research.

Caption: Relationship between properties and applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-N,N-dimethylaniline (CAS No: 698-69-1), a substituted aromatic amine of significant interest in various chemical syntheses. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in chemical reactions, assessing its purity, and designing appropriate handling and storage procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Melting Point | 35.5 °C | |

| Boiling Point | 256.04 °C (rough estimate) | |

| Density | 1.0480 g/cm³ | |

| Water Solubility | 0.44 g/L (at 25 °C) | [2] |

| pKa | 4.34 ± 0.12 (Predicted) | [2] |

| Appearance | Pale amber/lime fused solid | |

| Refractive Index | 1.5578 (estimate) |

Detailed Experimental Methodologies

The following sections outline detailed protocols for the experimental determination of the key physicochemical properties of this compound. These methods are based on standard laboratory techniques for solid organic compounds.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to compact the sample.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.

-

Initial Determination: A rapid heating rate (approximately 10 °C/minute) is used to obtain an approximate melting range.[4]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/minute, starting from a temperature about 15-20 °C below the approximate melting point.[4][5]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[3][6] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point is a key characteristic. The capillary method is suitable for determining the boiling point of small quantities of liquid obtained by melting the solid.

Protocol:

-

Sample Preparation: A small amount of molten this compound is placed in a small test tube (fusion tube).[7]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid with the open end submerged.[8]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.[7] The apparatus should be heated gently and uniformly.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7][8]

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Water Solubility

This protocol determines the solubility of this compound in water at a specific temperature.

Protocol:

-

Sample Preparation: In a small test tube, a precisely weighed amount of this compound (e.g., 25 mg) is combined with a measured volume of deionized water (e.g., 0.75 mL).[9]

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 60 seconds) to ensure maximum dissolution.[10]

-

Observation: The solution is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble at that concentration.[10]

-

Quantitative Analysis (Optional): For a precise measurement, a saturated solution is prepared and allowed to equilibrate. The aqueous phase is then carefully separated and analyzed using a technique like NMR spectroscopy to determine the concentration of the dissolved compound.[11]

Determination of pKa by Potentiometric Titration

The pKa value indicates the acidity or basicity of a compound. For an amine like this compound, this is a measure of the acidity of its conjugate acid. Potentiometric titration is a highly accurate method for this determination.[12]

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility.[13] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[14]

-

Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[12][14]

-

Titration: A standard basic solution (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[12][14]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[12] This point corresponds to an inflection point on the curve.[14]

Visualized Workflows and Synthesis

To further elucidate the practical and chemical context of this compound, the following diagrams illustrate a common synthesis pathway and a typical experimental workflow.

Caption: A common synthesis route for this compound.

Caption: Workflow for determining the melting point of a solid organic compound.

References

- 1. This compound | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 4-Chloro-N,N-dimethylaniline: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and weight of 4-Chloro-N,N-dimethylaniline, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular and Atomic Composition

This compound has the chemical formula C₈H₁₀ClN.[1][2][3] Its molecular weight is approximately 155.62 g/mol .[2][3] The constituent atoms of this molecule are carbon, hydrogen, chlorine, and nitrogen. The table below details the atomic composition and the calculation of the molecular weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 155.628 |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a dimethylamino group at the para positions.

Molecular structure of this compound.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of a compound is experimentally determined using mass spectrometry.[4] This technique ionizes molecules and then separates them based on their mass-to-charge ratio.

Objective: To determine the molecular weight of this compound.

Materials and Equipment:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Q Exactive HF with Orbitrap detector)[4]

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Syringe pump or liquid chromatography system

-

Data acquisition and analysis software (e.g., BioPharma Finder)[4]

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in an appropriate volatile solvent.

-

Ionization: The sample solution is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, which converts ions in solution to gaseous ions.

-

Mass Analysis: The generated ions are then guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion (the intact molecule with a single charge) is identified to determine the molecular weight of the compound. High-resolution mass spectrometry allows for a very precise determination of the molecular formula from the measured mass.[5]

The following diagram illustrates the general workflow for this experimental procedure.

Experimental workflow for molecular weight determination.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 4-Chloro-N,N-dimethylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. This document details established and modern methodologies, offering comprehensive experimental protocols, quantitative data comparisons, and visual representations of reaction pathways to aid researchers in selecting and implementing the most suitable synthesis strategy.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and practical routes, which will be detailed in this guide, include:

-

Reductive Amination of 4-Chloroaniline: A classical and robust method, particularly the Eschweiler-Clarke variant, which utilizes formaldehyde and formic acid for N-methylation.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers high efficiency and broad substrate scope, typically by coupling an aryl halide with dimethylamine.

-

Direct N-Alkylation of 4-Chloroaniline: Involves the direct reaction of 4-chloroaniline with a methylating agent, often under high temperature and pressure.

-

Electrophilic Chlorination of N,N-dimethylaniline: A direct approach involving the regioselective chlorination of the aromatic ring of N,N-dimethylaniline.

Route 1: Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary or secondary amines.[1] It utilizes an excess of formic acid and formaldehyde to yield the N-methylated product.[1] This one-pot procedure is advantageous due to its simplicity and the use of inexpensive reagents.

Reaction Pathway:

References

Spectroscopic Profile of 4-Chloro-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Chloro-N,N-dimethylaniline. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, compiled and structured for ease of reference and comparison. Detailed experimental protocols and visual representations of analytical workflows are also included to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.16 | d | 9.1 | 2H | Ar-H (ortho to NMe₂) |

| 6.63 | d | 9.0 | 2H | Ar-H (ortho to Cl) |

| 2.92 | s | - | 6H | N(CH ₃)₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 149.12 | C -N |

| 128.78 | C -H (ortho to NMe₂) |

| 121.47 | C -Cl |

| 113.65 | C -H (ortho to Cl) |

| 40.67 | N(C H₃)₂ |

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 155 | High | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 157 | Moderate | [M+2]⁺ (³⁷Cl isotope) |

| 154 | High | [M-H]⁺ |

| 140 | Moderate | [M-CH₃]⁺ |

| 111 | Moderate | [M-N(CH₃)₂]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: Relative intensities are qualitative descriptions based on typical mass spectra. The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic for a compound containing one chlorine atom.

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~2950-2800 cm⁻¹: Aliphatic C-H stretching (from the methyl groups)

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching

-

~1350-1250 cm⁻¹: Aromatic C-N stretching

-

~850-800 cm⁻¹: para-disubstituted aromatic C-H out-of-plane bending

-

~800-600 cm⁻¹: C-Cl stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 to 32 transients, and a pulse width of 90°. The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 101 MHz. The spectra are acquired with proton noise decoupling. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 to 1024 transients. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, typically at a concentration of 10-100 µg/mL.

GC-MS Analysis: The analysis is performed on a GC system coupled to a mass spectrometer. A 1 µL aliquot of the sample solution is injected into the GC, which is equipped with a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms column with a 0.25 µm film thickness). The oven temperature program typically starts at 50°C, holds for 2 minutes, then ramps up to 280°C at a rate of 10-15°C/min, and holds for a final 5-10 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the spectroscopic characterization of a chemical compound.

Caption: Relationship between spectroscopic methods and structural information.

Caption: A typical workflow for spectroscopic analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-N,N-dimethylaniline

This technical guide provides a detailed overview of the solubility and acid dissociation constant (pKa) of this compound (C₈H₁₀ClN), a compound relevant in chemical synthesis and as an intermediate in various industries. The document outlines its key physicochemical properties, detailed experimental protocols for their determination, and logical workflows for analysis.

Core Physicochemical Properties

This compound is an aromatic amine derivative. Its properties, particularly solubility and pKa, are critical for understanding its behavior in various chemical and biological systems, including reaction kinetics, environmental fate, and bioavailability in drug development contexts.

Quantitative Data Summary

The fundamental physicochemical parameters for this compound are summarized below. These values are essential for designing experiments, developing formulations, and predicting the compound's behavior in aqueous and non-aqueous environments.

| Property | Value | Conditions | Source |

| Solubility | 0.44 g/L | 25 °C | [1] |

| pKa (Predicted) | 4.34 ± 0.12 | Predicted | [1][2] |

| Molecular Weight | 155.62 g/mol | - | [2][3] |

| Melting Point | 35.5 °C | - | [2] |

| Physical Form | Fused Solid / Solid-Low Melt | Ambient Temperature | [2] |

Experimental Protocols

Accurate determination of solubility and pKa requires precise experimental design. The following sections detail standardized methodologies applicable to this compound and similar aromatic amines.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of sparingly soluble compounds.

Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Calibrated pH meter

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) to create a calibration curve for the analytical instrument (UV-Vis or HPLC).

-

Equilibration: Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask. This ensures that a saturated solution is formed.

-

Incubation: Place the flask in a thermostatically controlled shaker bath set to 25 °C. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should confirm the time required to achieve equilibrium.

-

Phase Separation: After incubation, allow the flask to stand in the shaker bath without agitation for at least 24 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered sample with an appropriate solvent if necessary. Analyze the concentration of this compound in the sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Data Analysis: Calculate the solubility in g/L or mol/L based on the measured concentration and any dilution factors. The experiment should be repeated at least three times to ensure reproducibility.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of ionizable compounds by monitoring pH changes during titration with an acid or base.[4]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (CO₂-free)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Gentle heating or the addition of a small amount of co-solvent may be necessary if solubility is low, but this can affect the pKa value and must be noted.

-

Acidification: Add a known excess of standardized HCl to the solution to fully protonate the amine, forming the anilinium salt.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Begin stirring at a constant, moderate speed.

-

Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments. Record the pH of the solution after each addition. Ensure the pH reading stabilizes before adding the next increment.

-

Data Collection: Continue the titration well past the equivalence point, recording the volume of NaOH added and the corresponding pH at each step.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve, which can be determined from the peak of the first derivative (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentration of the protonated amine [R-NH(CH₃)₂⁺] is equal to the concentration of the free base [R-N(CH₃)₂].

-

Visualizations: Workflows and Pathways

Visual diagrams are essential for representing complex relationships and processes in a clear and concise manner.

Caption: Experimental workflow for determining solubility and pKa.

Metabolic transformation is a critical aspect of pharmacology and toxicology. For substituted anilines, metabolism often proceeds via oxidation reactions mediated by liver enzymes.[5] The primary metabolic pathways for N,N-dimethylanilines involve N-oxidation and α-C-oxidation (demethylation).[5][6]

Caption: Hypothetical metabolic pathways of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 698-69-1 [m.chemicalbook.com]

- 3. This compound | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Safety and Hazards of 4-Chloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical safety and hazards associated with 4-Chloro-N,N-dimethylaniline (CAS No. 698-69-1). Due to the limited availability of specific toxicological and environmental data for this compound, this guide also includes information on the closely related compounds, N,N-dimethylaniline and p-chloroaniline, to provide a more thorough assessment of potential hazards. All quantitative data is summarized in structured tables for ease of comparison. Detailed methodologies for key experimental protocols are described, and signaling pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. Its physical and chemical properties are crucial for understanding its behavior and potential for exposure.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | N-(4-Chlorophenyl)dimethylamine, p-Chloro-N,N-dimethylaniline | [1][3] |

| CAS Number | 698-69-1 | [1][3] |

| Molecular Formula | C₈H₁₀ClN | [1][3] |

| Molecular Weight | 155.63 g/mol | [1] |

| Physical Form | Solid-Low Melt | |

| Melting Point | 32-37 °C | |

| Boiling Point | 114-115 °C at 12 mmHg | |

| Flash Point | 114-115 °C at 12 mmHg | |

| Solubility | Very slightly soluble in water (0.44 g/L at 25 °C). | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | GHS Pictograms |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life | None |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | None |

Source:[3]

NFPA 704 Rating (for the related compound N,N-dimethylaniline)

-

Health (Blue): 3 - Can cause serious or permanent injury.[5]

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[5]

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.[5]

-

Special (White): None

Toxicological Information

Detailed toxicological data for this compound is limited. Therefore, data for N,N-dimethylaniline and p-chloroaniline are included for a comprehensive hazard assessment.

Acute Toxicity

| Substance | Route | Species | LD50 / LC50 | Source(s) |

| This compound | Oral | - | Harmful if swallowed (Category 4) | [3] |

| p-Chloroaniline | Oral | Rat | 300 mg/kg | [6] |

| p-Chloroaniline | Dermal | Rabbit | 360 mg/kg | [6] |

| p-Chloroaniline | Dermal | Rat | 3200 mg/kg | [6] |

| p-Chloroaniline | Inhalation (dust) | Rat | 2340 mg/m³ (4 hours) | [6] |

| N,N-Dimethylaniline | Oral | Rat | 951 mg/kg | [7] |

| N,N-Dimethylaniline | Dermal | Rabbit | 1770 mg/kg | [7][8] |

| N,N-Dimethylaniline | Inhalation | Rat | >0.5 - 5.0 mg/L (4 hours) | [7] |

Mechanism of Toxicity: Methemoglobinemia

A primary toxic effect of aromatic amines, including likely this compound, is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[1][3] This leads to cyanosis (blueish discoloration of the skin and mucous membranes) and, in severe cases, can be fatal.[3]

The proposed mechanism involves metabolic activation in the liver and red blood cells.

Caption: Proposed metabolic pathway for methemoglobin induction by aromatic amines.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Specific data for this compound are not available. The following information is for related compounds.

| Endpoint | Substance | Findings | Source(s) |

| Carcinogenicity | N,N-Dimethylaniline | Some evidence of carcinogenic activity in male F344/N rats (increased incidence of spleen sarcomas). No evidence in female rats or mice. The EPA has not classified it for potential carcinogenicity. | [9] |

| Carcinogenicity | p-Chloroaniline | Classified as a possible human carcinogen (IARC Group 2B). | [6] |

| Mutagenicity | N,N-Dimethylaniline | Not mutagenic in the Ames test. Positive in the mouse lymphoma assay and induced sister chromatid exchanges and chromosomal aberrations in CHO cells. Considered a chromosome-damaging agent. | [10][11] |

| Mutagenicity | p-Chloroaniline | Mutagenic for mammalian somatic cells and bacteria/yeast. | [6] |

| Reproductive Toxicity | N,N-Dimethylaniline | No information is available on the reproductive or developmental effects in humans. A study in mice showed no adverse effects on dams or offspring. | [9] |

| Reproductive Toxicity | p-Chloroaniline | No data available. | [12] |

Environmental Fate and Ecotoxicity

Information on the environmental fate of this compound is scarce. Data for related anilines suggest that it may be harmful to aquatic life with long-lasting effects.[3]

Ecotoxicity

| Substance | Species | Endpoint | Value | Source(s) |

| This compound | - | - | Harmful to aquatic life (Acute and Chronic, Category 3) | [3] |

| N,N-Dimethylaniline | Freshwater Fish (Poecilia reticulata) | 96h LC50 | 53.7 mg/L | [7] |

| N,N-Dimethylaniline | Freshwater Algae (Desmodesmus subspicatus) | 96h EC50 | 340 mg/L | [7] |

Biodegradation and Environmental Fate

-

p-Chloroaniline: Studies have shown that certain bacteria isolated from soil can utilize 4-chloroaniline as a sole source of carbon and nitrogen, suggesting potential for biodegradation in the environment.[13] The degradation pathway is proposed to occur via a modified ortho-cleavage pathway.[13]

-

Aniline (general): The fate of aniline in soil is influenced by biological degradation, oxidation, and binding to soil components. In water, microbial degradation is a significant process.

Experimental Protocols

Standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the toxicological properties of chemicals.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines provide alternative methods to the traditional LD50 test, aiming to reduce the number of animals used while still providing sufficient information for hazard classification.

Caption: Generalized workflow for acute oral toxicity testing.

-

OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next dose level, allowing for classification into one of a series of toxicity classes.

-

OECD 425 (Up-and-Down Procedure): This method also uses a sequential dosing approach, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of an LD50 value with confidence intervals.

Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Caption: Simplified workflow of the Ames test for mutagenicity.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and suitable protective clothing to prevent skin contact.[3]

-

Respiratory Protection: In case of inadequate ventilation or the potential for inhalation of dust or vapors, wear a NIOSH-approved respirator.[3]

Handling and Storage

-

Handle in a well-ventilated area, and use only in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Keep containers tightly closed when not in use.[3]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] Recommended storage temperature is 2-8 °C.[3]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical advice/attention.[3]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical advice/attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen chloride.[3]

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel into a suitable container for disposal.

-

Avoid release to the environment.[3]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[3]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[3]

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes severe eye damage and skin irritation, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects. A significant concern is its potential to cause methemoglobinemia, a serious health condition affecting oxygen transport in the blood. Due to the lack of specific long-term toxicity data, information from related compounds such as N,N-dimethylaniline and p-chloroaniline suggests potential for carcinogenicity and genotoxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate risks. All work with this compound should be conducted in a well-ventilated area, preferably a chemical fume hood. In case of any exposure, immediate medical attention should be sought.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. epa.gov [epa.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epa.gov [epa.gov]

- 10. Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. aarti-industries.com [aarti-industries.com]

mechanism of action of 4-Chloro-N,N-dimethylaniline

An in-depth technical guide on the core reveals a toxicological profile primarily driven by metabolic activation. This document elucidates the metabolic pathways, the principal mechanism of toxicity—methemoglobinemia—and the formation of hemoglobin adducts. It is intended for researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-N,N-dimethylaniline is an aniline derivative whose biological activity is predominantly characterized by its toxic effects following metabolic activation. The core mechanism of action involves enzymatic transformation by cytochrome P450 (CYP450) into reactive metabolites. These metabolites are responsible for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport and leading to cyanosis.[1] The metabolic pathways include N-oxidation, N-demethylation, and aromatic hydroxylation. The formation of covalent adducts with hemoglobin is another significant consequence of its metabolism, serving as a biomarker of exposure. While specific quantitative toxicity data for this compound is limited, data from structurally related compounds provide a basis for assessing its toxic potential.

Metabolism and Bioactivation

The biological effects of this compound are intrinsically linked to its metabolism, which is primarily carried out by the cytochrome P450 mixed-function oxidase system in the liver. The metabolic process involves several key pathways that bioactivate the parent compound into reactive intermediates.

Key Metabolic Pathways:

-

N-Oxidation: This pathway is critical for the toxic effects of many aromatic amines. It is proposed that this compound is oxidized to this compound-N-oxide. This N-oxide is a reactive intermediate that can directly participate in redox cycling and contribute to oxidative stress. Studies on analogous compounds show that N-oxides can accelerate the formation of methemoglobin.[1]

-

N-Demethylation: The sequential removal of the two methyl groups from the nitrogen atom is a major metabolic route for N,N-dimethylanilines. This process, catalyzed by CYP450 enzymes, leads to the formation of 4-chloro-N-methylaniline and subsequently 4-chloroaniline, with the concurrent release of formaldehyde. While the N-oxide has been investigated as a potential intermediate in demethylation, studies on similar compounds suggest it is not an obligatory intermediate for certain CYP450 isozymes.

-

Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the aromatic ring, typically at the position ortho to the dimethylamino group, to form phenolic metabolites such as 2-dimethylamino-5-chlorophenol.[1] These hydroxylated metabolites can undergo further conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

The interplay of these pathways determines the balance between detoxification and bioactivation, which ultimately dictates the toxicological outcome.

Core Mechanism of Toxicity: Methemoglobinemia

The principal toxicological effect of this compound is methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood.[1] This leads to a reduced oxygen-carrying capacity of the blood, resulting in tissue hypoxia and cyanosis (a bluish discoloration of the skin and mucous membranes).

Signaling Pathway of Methemoglobin Formation:

-

Metabolic Activation: this compound undergoes metabolic activation, primarily through N-demethylation to 4-chloroaniline, followed by N-hydroxylation to a highly reactive N-hydroxy metabolite (4-chloro-N-phenylhydroxylamine). This N-hydroxy metabolite is considered the ultimate toxicant responsible for inducing methemoglobinemia.

-

Hemoglobin Oxidation: The N-hydroxy metabolite initiates a redox cycle within erythrocytes. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. In this process, the N-hydroxy metabolite is itself oxidized, potentially to a nitroso derivative.

-

Redox Cycling: The resulting nitroso compound can be reduced back to the hydroxylamine by cellular reducing agents like NADPH, allowing it to participate in further rounds of hemoglobin oxidation. This cycling amplifies the oxidative stress on the red blood cells.

-

Autocatalysis: The formation of methemoglobin can be an autocatalytic process, where the newly formed methemoglobin (ferrihemoglobin) can itself catalyze the oxidation of the parent aniline or its metabolites, further accelerating the rate of methemoglobin formation.[1]

-

Impaired Oxygen Transport: Methemoglobin is incapable of binding and transporting oxygen. Furthermore, the presence of ferric iron in some heme units of the hemoglobin tetramer increases the oxygen affinity of the remaining ferrous heme units, causing a leftward shift in the oxygen-hemoglobin dissociation curve. This shift further impairs the release of oxygen to peripheral tissues, exacerbating hypoxia.

Quantitative Toxicological and Metabolic Data

Table 1: Acute Toxicity Data for Aniline Derivatives

| Compound | Species | Route | Value | Units |

|---|---|---|---|---|

| N,N-Dimethylaniline | Rat | Oral | ~1,300 | mg/kg |

| N,N-Dimethylaniline | Male Mouse | Oral | 1,375 | mg/kg |

| N,N-Dimethylaniline | Female Mouse | Oral | 1,500 | mg/kg |

| N,N-Dimethylaniline | Rabbit | Dermal | 1,692 | mg/kg |

Data sourced from NTP Technical Report on N,N-Dimethylaniline.[2]

Table 2: Metabolic Enzyme Kinetics for Aniline Derivatives

| Substrate | Enzyme/System | Parameter | Value | Units |

|---|---|---|---|---|

| Aniline | Mouse Liver Microsomes | K_m | 0.52 | mM |

| Aniline | Mouse Liver Microsomes | V_max | 2.90 | nmol/min/mg protein |

| N,N-Dimethylaniline | Cytochrome P-450 (form 2) | Turnover | 25.6 | nmol/min/nmol P450 |

| N-Nitroso-N-methylaniline | Cytochrome P450 2B1 | V_max | 3.3 | nmol HCHO/min/nmol P450 |

| N-Nitroso-N-methylaniline| Cytochrome P450 2B2 | V_max | 1.6 | nmol HCHO/min/nmol P450 |

Experimental Protocols

In Vitro Assessment of Methemoglobin Formation

This protocol is adapted from studies on substituted anilines to assess their capacity to induce methemoglobin formation in erythrocytes.

Objective: To determine the direct methemoglobin-forming potential of this compound and its putative metabolites.

Methodology:

-

Erythrocyte Preparation:

-

Obtain fresh whole blood (e.g., from rats or human volunteers) in heparinized tubes.

-

Centrifuge the blood at 1,000 x g for 10 minutes to separate plasma and buffy coat.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the remaining erythrocytes three times with an isotonic phosphate-buffered saline (PBS), pH 7.4.

-

After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 5% hematocrit.

-

-

Incubation:

-

In a series of test tubes, add the washed erythrocyte suspension.

-

Add varying concentrations of the test compound (this compound or a metabolite) dissolved in a suitable vehicle (e.g., DMSO, ensuring final vehicle concentration is non-hemolytic, typically <0.5%).

-

Include a vehicle control (erythrocytes with vehicle only) and a positive control (e.g., sodium nitrite).

-

Incubate the tubes in a shaking water bath at 37°C for a specified time course (e.g., 30, 60, 120 minutes).

-

-

Measurement of Methemoglobin:

-

At each time point, take an aliquot from each tube and lyse the erythrocytes by adding a hypotonic lysing agent.

-

Determine the percentage of methemoglobin spectrophotometrically by measuring the absorbance at multiple wavelengths, typically including 630 nm, before and after the addition of potassium cyanide, which converts methemoglobin to cyanmethemoglobin.

-

Calculate the percentage of methemoglobin relative to total hemoglobin.

-

-

Data Analysis:

-

Plot the percentage of methemoglobin formation against the concentration of the test compound at each time point.

-

Compare the potency of the parent compound with its metabolites.

-

Analysis of Hemoglobin Adducts by GC-MS

This protocol outlines a general procedure for the detection and quantification of hemoglobin adducts from aromatic amines.

Objective: To measure the level of covalently bound 4-chloroaniline to hemoglobin as a biomarker of this compound exposure.

Methodology:

-

Globin Isolation:

-

Lyse washed erythrocytes with ice-cold water.

-

Precipitate the globin protein by adding it dropwise to a large excess of cold, acidified acetone.

-

Wash the precipitated globin with acetone and ether, then dry under nitrogen.

-

-

Hydrolysis:

-

Hydrolyze a known amount of the isolated globin (e.g., 50-100 mg) under alkaline conditions (e.g., with NaOH or KOH) to release the parent amine (4-chloroaniline) from the adduct.

-

The hydrolysis is typically performed at an elevated temperature (e.g., 100°C) for several hours.

-

-

Extraction:

-

After cooling, neutralize the hydrolysate.

-

Extract the released 4-chloroaniline into an organic solvent (e.g., hexane or ethyl acetate).

-

Concentrate the organic extract to a small volume under a stream of nitrogen.

-

-

Derivatization:

-

Derivatize the extracted amine to make it more volatile and suitable for GC analysis. A common derivatizing agent is a perfluoroacyl anhydride, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).

-

The reaction is typically carried out at 60-70°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a capillary column suitable for separating the derivatized amine.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the derivatized 4-chloroaniline.

-

-

Quantification:

-

Prepare a calibration curve using known amounts of authentic 4-chloroaniline standard that have been subjected to the same derivatization procedure.

-

Use an appropriate internal standard (e.g., a deuterated analog) added before extraction to correct for recovery.

-

Calculate the amount of adduct, typically expressed as pmol or nmol of amine per gram of globin.

-

Conclusion

The is primarily toxicological, driven by its metabolic bioactivation via cytochrome P450 enzymes. The key mechanistic events are the N-oxidation and N-demethylation pathways that generate reactive metabolites. These metabolites, particularly the N-hydroxy derivative of 4-chloroaniline, are potent oxidizing agents that induce methemoglobinemia, the hallmark of toxicity for this class of compounds. This leads to impaired oxygen transport and cellular hypoxia. Furthermore, reactive intermediates form covalent adducts with hemoglobin, which can serve as reliable biomarkers for assessing exposure. Understanding these mechanisms is crucial for risk assessment and the development of potential safety strategies for individuals working with this and structurally related chemicals.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-N,N-dimethylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-N,N-dimethylaniline, a versatile building block in organic synthesis. This document details its application in the formation of carbon-carbon and carbon-nitrogen bonds through various established synthetic methodologies, including azo coupling, Vilsmeier-Haack formylation, and palladium-catalyzed cross-coupling reactions. The protocols provided herein are intended to serve as a foundational guide for the use of this reagent in the synthesis of a diverse range of organic molecules, from dyes to potential pharmaceutical intermediates.

Synthesis of Azo Dyes

This compound is an excellent coupling component in the synthesis of azo dyes due to the electron-donating nature of the dimethylamino group, which activates the aromatic ring towards electrophilic substitution. The resulting dyes often exhibit vibrant colors and good stability.

General Reaction Scheme for Azo Dye Synthesis

Caption: General workflow for azo dye synthesis.

Experimental Protocol: Synthesis of an Azo Dye using this compound

This protocol describes the synthesis of a representative azo dye by coupling the diazonium salt of 4-nitroaniline with this compound.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound

-

Sodium Acetate

-

Ethanol

-

Deionized Water

-

Ice bath

Procedure:

Part 1: Diazotization of 4-Nitroaniline

-

In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of a 3 M hydrochloric acid solution.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Part 2: Azo Coupling

-

In a 250 mL beaker, dissolve 1.55 g (10 mmol) of this compound in 20 mL of a 1 M hydrochloric acid solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the solution of this compound with vigorous stirring.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified azo dye.

Representative Data

| Starting Amine | Coupling Component | Product | Yield (%) | Color |

| 4-Nitroaniline | This compound | 4-((4-Nitrophenyl)diazenyl)-N,N-dimethyl-3-chloroaniline | >90 | Deep Red |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. This compound is an excellent substrate for this reaction, leading to the formation of 5-chloro-2-(dimethylamino)benzaldehyde, a valuable synthetic intermediate.

Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Synthesis of 5-Chloro-2-(dimethylamino)benzaldehyde

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Deionized Water

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place 10 mL of anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 2.3 mL (25 mmol) of phosphorus oxychloride dropwise with stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add a solution of 3.11 g (20 mmol) of this compound in 10 mL of anhydrous DMF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.

-

Cool the reaction mixture and pour it onto 100 g of crushed ice.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Expected Outcome

| Product | Form | Yield (%) |

| 5-Chloro-2-(dimethylamino)benzaldehyde | Crystalline Solid | 75-85 |

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, serving as an aryl halide partner. These reactions are fundamental in constructing complex organic molecules. The following are representative protocols that may require optimization for this specific substrate.

General Workflow for Palladium-Catalyzed Cross-Coupling

Applications of 4-Chloro-N,N-dimethylaniline as a Chemical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,N-dimethylaniline is a halogenated aromatic amine that serves as a versatile chemical intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a reactive aromatic ring activated by a dimethylamino group and modified by a chloro substituent, makes it a valuable precursor in the production of dyes, pigments, and pharmaceutically active molecules. The presence of the chlorine atom can influence the final properties of the synthesized compounds, such as their color, lightfastness, and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Applications Overview

The primary applications of this compound as a chemical intermediate can be categorized as follows:

-

Synthesis of Triarylmethane Dyes: As an electron-rich aromatic compound, it can undergo electrophilic substitution reactions to form the core structure of triarylmethane dyes. These dyes are known for their brilliant colors and are used in various applications, including textiles and printing inks.

-

Precursor for Azo Dyes: While the amino group is tertiary, the aromatic ring is highly activated and can act as a coupling component in azo coupling reactions with diazonium salts to produce highly colored azo dyes.

-

Intermediate in Pharmaceutical Synthesis: The this compound scaffold can be found in or used to synthesize more complex molecules with potential biological activity, such as antimicrobial and anticancer agents. Key reactions for this purpose include the Vilsmeier-Haack reaction to introduce a formyl group, which can then be elaborated into various heterocyclic systems.

Data Presentation

The following tables summarize quantitative data for representative reactions involving N,N-dimethylaniline and its derivatives, which serve as a reference for the expected outcomes when using this compound.

Table 1: Synthesis of Triarylmethane Dye Precursors (Leucobases)

| Starting Aldehyde | Amine | Catalyst | Solvent | Reaction Time | Yield (%) |

| Benzaldehyde | N,N-dimethylaniline | p-toluenesulfonic acid | Benzene | 9 h | 95-100 |

| m-Formylbenzoic acid | N,N-dimethylaniline | Zinc Chloride | Ethanol | 1 day | 89 |

| p-Formylbenzoic acid | N,N-dimethylaniline | Zinc Chloride | Ethanol | 1 day | 69 |

Table 2: Vilsmeier-Haack Formylation of Aromatic Amines

| Substrate | Reagent | Solvent | Reaction Time | Yield (%) |

| N,N-dimethylaniline | POCl₃, DMF | - | 2 h | ~50 |

| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride | DMF | 6.5 h | 77 |

Table 3: Synthesis of Biologically Active Compounds

| Compound Class | Synthetic Route | Target | Biological Activity |

| Quinazolinones | Multi-step synthesis from anilines | Cancer Cells | Anticancer |

| Schiff Bases | Condensation of aldehydes and amines | Bacteria, Fungi | Antimicrobial |

Experimental Protocols

Protocol 1: Synthesis of a Triarylmethane Dye Leuco-base (A Representative Protocol)

This protocol is adapted from the synthesis of Malachite Green leuco-base and can be applied to this compound. The reaction involves the condensation of an aromatic aldehyde with two equivalents of the N,N-dialkylaniline.

Workflow for Triarylmethane Dye Synthesis

Caption: Workflow for the synthesis of a triarylmethane dye.

Materials:

-

Benzaldehyde (or a substituted benzaldehyde)

-

This compound

-

Zinc Chloride (ZnCl₂)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 equivalent) and this compound (2.2 equivalents) in ethanol.

-

Add a catalytic amount of zinc chloride (0.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the leuco-base to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the product in a vacuum oven.

-

The resulting leuco-base can be oxidized to the corresponding triarylmethane dye using an oxidizing agent like lead dioxide or chloranil.

Protocol 2: Vilsmeier-Haack Formylation of this compound (A Representative Protocol)

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. This is a crucial step for synthesizing aldehydes that are precursors to various pharmaceuticals and dyes.

Vilsmeier-Haack Reaction Pathway

Caption: Pathway for the Vilsmeier-Haack formylation.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-(dimethylamino)benzaldehyde.

Protocol 3: Synthesis of an Azo Dye (A Representative Protocol)

This protocol describes the synthesis of an azo dye by coupling a diazonium salt with this compound as the coupling component.

Azo Dye Synthesis Workflow

Application Notes and Protocols for 4-Chloro-N,N-dimethylaniline in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals